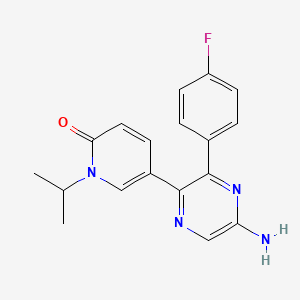
2(1H)-Pyridinone, 5-(5-amino-3-(4-fluorophenyl)-2-pyrazinyl)-1-(1-methylethyl)-
Cat. No. B1667637
Key on ui cas rn:
851087-60-0
M. Wt: 324.4 g/mol
InChI Key: MNUJNGGYFNZUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07407961B2
Procedure details


3-Amino-5-(4-fluorophenyl)-6-(1-isopropyl-6-oxo-1,6-dihydro-3-pyridyl)-2-pyrazinecarboxylic acid (25 g) was suspended in 1,2-dichlorobenzene (125 ml). The suspension was heated at 165-170° C. with stirring for 4 hours. The reaction mixture was cooled to 20-25° C. To the cooled mixture was added IPE (250 ml). The suspension was stirred at 25-30° C. for 3 hours. The precipitate was collected by filtration and dried in vacuo. The above dried precipitate was purified by chromatography on silica gel (500 g) eluting with CHCl3:MeOH (9:1, 21). Evaporation of solvent in vacuo gave yellowish crystal residue, which was recrystallized from 70% EtOH (322 ml) to give 5-[5-amino-3-(4-fluorophenyl)-2-pyrazinyl]-1-isopropyl-2(1H)-pyridone as yellowish crystal (19.4 g).
Name
3-Amino-5-(4-fluorophenyl)-6-(1-isopropyl-6-oxo-1,6-dihydro-3-pyridyl)-2-pyrazinecarboxylic acid
Quantity
25 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](C(O)=O)=[N:4][C:5]([C:15]2[CH:20]=[CH:19][C:18](=[O:21])[N:17]([CH:22]([CH3:24])[CH3:23])[CH:16]=2)=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[N:7]=1>ClC1C=CC=CC=1Cl>[NH2:1][C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[C:5]([C:15]2[CH:20]=[CH:19][C:18](=[O:21])[N:17]([CH:22]([CH3:24])[CH3:23])[CH:16]=2)=[N:4][CH:3]=1
|
Inputs


Step One
|
Name
|
3-Amino-5-(4-fluorophenyl)-6-(1-isopropyl-6-oxo-1,6-dihydro-3-pyridyl)-2-pyrazinecarboxylic acid
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=NC(=C(N1)C1=CC=C(C=C1)F)C1=CN(C(C=C1)=O)C(C)C)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
167.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 20-25° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the cooled mixture was added IPE (250 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The suspension was stirred at 25-30° C. for 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The above dried precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography on silica gel (500 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with CHCl3:MeOH (9:1, 21)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of solvent in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave yellowish crystal residue, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from 70% EtOH (322 ml)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1N=C(C(=NC1)C=1C=CC(N(C1)C(C)C)=O)C1=CC=C(C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
